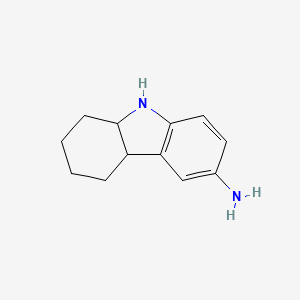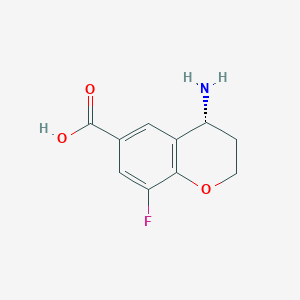![molecular formula C12H8N2O2 B12976658 Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is a heterocyclic compound that features a fused ring system combining a pyridine ring and a benzoxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde typically involves the cyclization of 2-chloro-3-nitropyridines with o-aminophenols. This reaction is base-mediated and involves a sequential nucleophilic substitution of the chlorine atom and the nitro group. The reaction conditions often include heating the reactants in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to ensure consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and phenols can be used in substitution reactions.
Major Products
Oxidation: Pyrido[4,3-b][1,4]benzoxazine-10-carboxylic acid.
Reduction: Pyrido[4,3-b][1,4]benzoxazine-10-amine.
Substitution: Various substituted pyrido[4,3-b][1,4]benzoxazines depending on the nucleophile used.
科学的研究の応用
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Explored for its use in the development of organic electroluminescent and phosphorescent materials.
作用機序
The mechanism of action of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrido[3,2-b][1,4]benzoxazines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Pyrido[3,2-b][1,4]benzothiazines: These compounds contain a sulfur atom instead of an oxygen atom in the benzoxazine ring and exhibit different pharmacological activities.
Uniqueness
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C12H8N2O2 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-8-14-9-3-1-2-4-11(9)16-12-5-6-13-7-10(12)14/h1-8H |
InChIキー |
TZCMEJKTBIEJJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=C(O2)C=CN=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


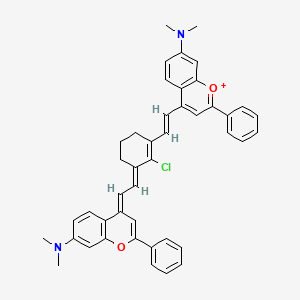
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

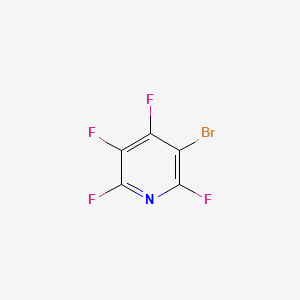
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)

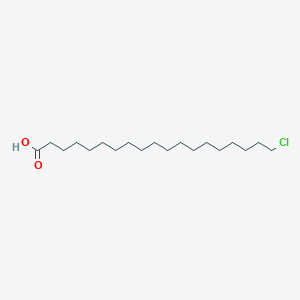
![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
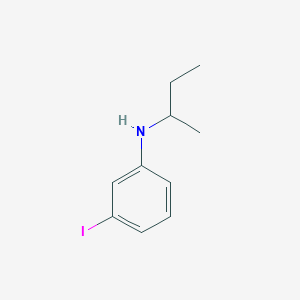
![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
